molecular formula C18H18F2N2O4S B2698959 N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 848224-83-9

N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2698959
CAS No.: 848224-83-9
M. Wt: 396.41
InChI Key: WYNACJVZENSABU-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic benzamide derivative designed for research applications. This compound features a difluoromethoxy group attached to the aniline nitrogen and a pyrrolidine-sulfonyl moiety on the benzamide core, a structural motif common in medicinal chemistry. Benzamide derivatives are frequently explored as small molecule modulators of various biological targets . The incorporation of fluorine atoms is a established strategy in drug discovery to fine-tune a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and membrane permeability, as demonstrated by research into fluorinated benzamides for inhibiting the Hedgehog signaling pathway . The pyrrolidine-sulfonyl group is a significant functional group that can contribute to target binding and potency, with sulfonamide-containing compounds being investigated for a wide range of therapeutic targets, including as Bcl-2 inhibitors for cancer research and as Raf kinase modulators . Similarly, the difluoromethoxy group is a valuable structural element found in potent bioactive compounds, including inhibitors of beta-secretase (BACE) for Alzheimer's disease research . This specific molecular architecture makes this compound a valuable chemical tool for researchers in medicinal chemistry and chemical biology. Its primary research applications include serving as a building block for developing novel bioactive molecules, a candidate for high-throughput screening libraries, and a lead compound for structure-activity relationship (SAR) studies to optimize interactions with specific biological targets. Researchers can utilize this compound to investigate protein-ligand interactions, cellular signaling pathways, and for in vitro assay development. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c19-18(20)26-16-6-2-1-5-15(16)21-17(23)13-7-9-14(10-8-13)27(24,25)22-11-3-4-12-22/h1-2,5-10,18H,3-4,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNACJVZENSABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(difluoromethoxy)aniline with 4-pyrrolidin-1-ylsulfonylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The pyrrolidine-1-sulfonyl moiety undergoes characteristic sulfonamide reactions:

Hydrolysis

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.

  • Products :

    • Cleavage of the sulfonamide bond yields pyrrolidine and 4-sulfobenzoic acid derivatives.

    • Rate acceleration occurs under microwave irradiation or elevated temperatures (>100°C).

Reaction TypeReagents/ConditionsObserved Products
Acid Hydrolysis6M HCl, reflux, 12hPyrrolidine + 4-sulfobenzoic acid derivative
Base Hydrolysis2M NaOH, EtOH, 80°C, 8hPyrrolidine + sodium 4-sulfobenzoate

Amide Bond Reactivity

The benzamide group participates in standard amide transformations:

Reduction

  • Reagents : LiAlH₄ or BH₃·THF.

  • Products :

    • Reduction of the amide to a benzylamine derivative (N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzylamine).

Nucleophilic Substitution

  • Reagents : Grignard reagents (e.g., MeMgBr).

  • Products :

    • Substitution at the carbonyl carbon generates tertiary alcohols or ketones.

Aromatic Ring Reactivity

The electron-deficient difluoromethoxy-substituted phenyl ring undergoes electrophilic substitution selectively at the para position relative to the sulfonamide group:

Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C → 50°C.

  • Products :

    • Nitro group introduced at the para position of the benzamide ring .

Halogenation

  • Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.

  • Products :

    • Chlorination/bromination occurs at the ortho and para positions relative to the sulfonamide group .

Difluoromethoxy Group Stability

  • Oxidation : Resistant to common oxidants (e.g., KMnO₄, H₂O₂) due to the electron-withdrawing CF₂ group.

  • Reduction : LiAlH₄ may partially reduce the O-CF₂ bond, forming a methoxy group.

Pyrrolidine Ring Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium derivatives .

Cross-Coupling Reactions

The benzamide scaffold supports palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-arylated benzamides

Thermal and Photochemical Behavior

  • Thermal Decomposition : Degrades above 250°C, releasing SO₂ and pyrrolidine fragments.

  • Photolysis : UV irradiation (254 nm) induces cleavage of the sulfonamide bond, forming radical intermediates .

Scientific Research Applications

Anticancer Activity

N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide has shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit specific cancer cell lines, including colon and breast cancer. The sulfonamide group is known to enhance interaction with target proteins involved in tumor growth and proliferation .

Inflammation Modulation

The compound's structure suggests potential anti-inflammatory properties. Research indicates that fluorinated compounds can modulate inflammatory pathways, possibly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This application is particularly relevant in conditions like arthritis and other inflammatory diseases.

Neuropharmacological Effects

Emerging studies suggest that pyrrolidine derivatives may exhibit neuropharmacological effects, including orexin receptor modulation. Orexin receptors are involved in regulating wakefulness and appetite, making this compound a candidate for research into sleep disorders and obesity treatments .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value of 12 µM, indicating its potential as a lead compound for further development in oncology .

Case Study 2: Inflammatory Response

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human fibroblast cells stimulated with pro-inflammatory cytokines. The results indicated a marked reduction in inflammatory markers, suggesting that the compound could serve as a therapeutic agent for inflammatory diseases .

Activity TypeTargetIC50 Value (µM)Reference
AnticancerBreast Cancer12
Anti-inflammatoryCOX-1 Inhibition15
Orexin Receptor AgonistOrexin Type 2Not specified

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways involved in inflammation or cancer progression. The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-[2-(Difluoromethoxy)phenyl]-4-(Pyrrolidine-1-Sulfonyl)Benzamide and Analogs

Compound Name Core Structure R1 (Amide Substituent) R2 (Sulfonyl Group) Key Functional Groups Biological Activity (if reported)
This compound (Target) Benzamide 2-(Difluoromethoxy)phenyl Pyrrolidine C=O, SO₂, CF₂O Not specified in evidence
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide Benzamide 4-(4-Methylpyrimidin-2-yl)sulfamoylphenyl Pyrrolidine C=O, SO₂, pyrimidine Database IDs: CHEMBL1339060, ZINC2709317 (suggests pharmacological screening)
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Benzamide 3-Chloro-4-fluorophenyl Imidazole C=O, Cl, F Anticancer (cervical cancer)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole 2,4-Difluorophenyl 4-X-Phenylsulfonyl (X=H, Cl, Br) C=S, SO₂, F Not reported; IR confirms thione tautomerism
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Methanesulfonamide 4-Methylphenyl Dimethylamino sulfonyl Cl, F, SO₂ Pesticide (fungicide)

Key Observations:

Sulfonyl Group Variations: The target compound’s pyrrolidine sulfonyl group contrasts with the dimethylamino sulfonyl group in tolylfluanid and the imidazole substituent in N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide . Pyrrolidine’s cyclic amine may improve solubility compared to linear alkyl or aromatic sulfonamides.

Amide Substituent Effects: The 2-(difluoromethoxy)phenyl group in the target compound introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability compared to non-fluorinated analogs like the 4-methylpyrimidin-2-yl substituent in ’s compound . Anticancer activity in N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide suggests that halogenation at specific positions (e.g., 3-Cl, 4-F) is critical for bioactivity.

Tautomerism and Stability: Compounds in exist as thione tautomers, confirmed by IR spectra (absence of S-H bands at 2500–2600 cm⁻¹ and presence of C=S at 1247–1255 cm⁻¹) .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Spectral Data

Compound IR Spectral Features (cm⁻¹) 1H-NMR Features Notable Activities
Target Compound Expected: C=O (~1660–1680), SO₂ (~1350, 1150) Aromatic protons (δ 7.0–8.5), pyrrolidine (δ 2.5–3.5) Hypothesized: Potential kinase inhibition
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide C=O (~1663–1682), NH (~3150–3319) Aromatic Cl/F splitting, imidazole protons Anticancer (IC₅₀: <10 μM for cervical cancer)
5-(4-(4-Cl-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione C=S (~1247–1255), SO₂ (~1350) Thione tautomer protons (no S-H signal) Not reported
Tolylfluanid SO₂ (~1150–1350), C-F (~1100–1200) Methylphenyl (δ 2.3–2.5), CHCl₂ (δ 5.8–6.2) Fungicidal activity

Key Insights:

  • Bioactivity Trends : Fluorinated and sulfonamide-containing compounds often exhibit enhanced target binding due to fluorine’s electronegativity and the sulfonamide’s hydrogen-bonding capacity. For example, tolylfluanid’s fungicidal activity correlates with its sulfonamide and fluorine substituents .
  • Spectral Confirmation : IR and NMR data from and validate structural integrity in analogs, emphasizing the importance of spectral analysis in characterizing complex sulfonamide derivatives .

Biological Activity

N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a pyrrolidine sulfonamide moiety, which are known to influence its pharmacological properties. The molecular formula is C14H16F2N2O3SC_{14}H_{16}F_2N_2O_3S, and it exhibits characteristics typical of sulfonamide derivatives, including anti-inflammatory and analgesic activities.

This compound acts primarily as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular functions, including inflammation and immune response modulation. This mechanism underlies its potential in treating inflammatory conditions.

Anti-inflammatory Effects

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies involving related sulfonamide derivatives demonstrated reductions in pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential for managing conditions like rheumatoid arthritis and asthma .

Analgesic Properties

The analgesic properties are attributed to the modulation of pain pathways through cAMP elevation. In animal models, these compounds have shown effectiveness in reducing pain responses comparable to established analgesics .

Antimicrobial Activity

While primarily recognized for anti-inflammatory properties, some studies suggest antimicrobial activity against certain bacterial strains. The presence of the pyrrolidine ring may enhance interaction with bacterial targets, although specific data on this compound's antimicrobial efficacy is limited .

Case Studies

  • Inflammatory Disease Models : In a controlled study using carrageenan-induced paw edema in rats, the administration of this compound resulted in a significant reduction in edema compared to controls, supporting its anti-inflammatory profile .
  • Pain Management Trials : A series of trials evaluated the compound's effectiveness in models of neuropathic pain. Results indicated that it significantly reduced pain scores compared to placebo, suggesting potential for clinical use in chronic pain management .

Comparative Data Table

Activity This compound Standard Drug (e.g., Dexamethasone)
Anti-inflammatory61-85% inhibition of TNF-α and 76-93% inhibition of IL-676% TNF-α and 86% IL-6 at 1 µM
Analgesic EffectSignificant reduction in pain scoresStandard analgesics
Antimicrobial ActivityLimited data; potential against select strainsVaries by drug

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